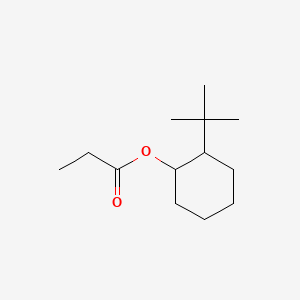

2-tert-Butylcyclohexyl propionate

Description

2-tert-Butylcyclohexyl propionate is an organic ester with the molecular formula C₁₃H₂₄O₂ and a molecular weight of approximately 212.33 g/mol (inferred from its isomer in ). Its structure consists of a cyclohexane ring substituted with a tert-butyl group at the 2-position and a propionate ester group. The compound is identified by CAS RN 25415-84-3 ().

Properties

CAS No. |

40702-13-4 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

(2-tert-butylcyclohexyl) propanoate |

InChI |

InChI=1S/C13H24O2/c1-5-12(14)15-11-9-7-6-8-10(11)13(2,3)4/h10-11H,5-9H2,1-4H3 |

InChI Key |

YDUUSEAKCIZTQF-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC1CCCCC1C(C)(C)C |

Canonical SMILES |

CCC(=O)OC1CCCCC1C(C)(C)C |

Other CAS No. |

40702-13-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Substituents |

|---|---|---|---|---|

| 2-tert-Butylcyclohexyl propionate | C₁₃H₂₄O₂ | ~212.33 | 25415-84-3 | 2-tert-butyl, propionate |

| cis-4-tert-Butylcyclohexyl propionate | C₁₃H₂₄O₂ | 212.33 | 10411-93-5 | 4-tert-butyl (cis), propionate |

| 4-(tert-Butyl)cyclohexyl acrylate | C₁₃H₂₂O₂ | 210.31 | 84100-23-2 | 4-tert-butyl, acrylate |

| 2-Ethylhexyl propionate | C₁₁H₂₂O₂ | 186.29 | 6293-37-4 | 2-ethylhexyl, propionate |

Research Findings and Key Insights

Steric Effects : The position of the tert-butyl group (2- vs. 4-) impacts molecular conformation. The 2-substituted isomer may exhibit greater steric hindrance, affecting its interactions in formulations.

Reactivity : The acrylate derivative () is more reactive than propionate esters due to its unsaturated bond, making it suitable for polymerization.

Functional Diversity: Phosphonothioate derivatives () highlight how minor structural changes (e.g., adding phosphorus) drastically alter application scope.

Preparation Methods

Esterification of 2-tert-Butylcyclohexanol with Propionic Acid or Anhydride

The most direct and commonly reported method for preparing 2-tert-butylcyclohexyl propionate involves the esterification of 2-tert-butylcyclohexanol with propionic acid derivatives, typically propionic anhydride.

-

- A mixture of 2-tert-butylcyclohexanol and propionic anhydride is reacted, often in the presence of an acid catalyst, to form the propionate ester.

- For example, 2 moles of 2-tert-butyl-4-methylcyclohexanol reacted with 5 moles of propionic anhydride yielded the corresponding propionate ester efficiently.

- The reaction is typically conducted under reflux conditions to facilitate ester formation and removal of byproduct acetic acid or acid anhydride residues.

Catalytic Hydrogenation of 2-tert-Butylphenol or Its Esters to 2-tert-Butylcyclohexanol, Followed by Esterification

Another key preparative route involves two steps:

Step 1: Catalytic Hydrogenation

- 2-tert-Butylphenol or its esters are hydrogenated over catalysts such as Raney nickel, ruthenium hydroxide, palladium, or rhodium catalysts.

- Reaction conditions vary but typically involve hydrogen pressures of 10–50 bar and temperatures ranging from 90 to 200 °C.

- The hydrogenation reduces the aromatic ring to a cyclohexanol derivative, producing 2-tert-butylcyclohexanol with varying cis/trans isomer ratios depending on conditions.

- For example, hydrogenation at 50 bar and 120 °C yielded a diastereomeric mixture with a ratio of isomers A:B:C:D = 68:29:2:1, while at 200 °C the ratio shifted to 52:24:16:8.

Step 2: Esterification

- The resulting 2-tert-butylcyclohexanol is then esterified with propionic acid or anhydride under acidic conditions to yield 2-tert-butylcyclohexyl propionate.

- This two-step sequence allows control over stereochemistry and purity of the final ester.

Catalyst and Reaction Optimization:

- Raney nickel-iron catalysts are preferred for hydrogenation due to their high activity and extended catalyst life.

- Catalyst composition typically includes 60–95% nickel, 2–40% iron, and 1–20% aluminum by weight.

- Reaction times range from 2 to 100 hours, with preferred conditions around 5 to 20 hours for optimal yield and isomer ratio.

Stereochemical Considerations and Isomer Control

- The 2-tert-butylcyclohexyl propionate molecule has two stereocenters, allowing for four possible stereoisomers.

- Hydrogenation conditions and catalyst choice influence the cis/trans isomer ratio of the intermediate cyclohexanol.

- Methods have been developed to maximize the cis isomer content, which is often desirable for fragrance properties.

- For instance, hydrogenation using nickel/iron catalysts at 90–130 °C and 10–20 bar hydrogen pressure can yield cis/trans ratios up to 95:5.

Data Table: Summary of Preparation Methods and Conditions

Summary and Expert Notes

- The primary and most efficient preparation of 2-tert-butylcyclohexyl propionate is through esterification of 2-tert-butylcyclohexanol with propionic acid derivatives.

- 2-tert-Butylcyclohexanol itself is commonly prepared by catalytic hydrogenation of 2-tert-butylphenol using Raney nickel or ruthenium catalysts under controlled temperature and pressure to optimize isomer ratios.

- The choice of catalyst, reaction temperature, hydrogen pressure, and time significantly affect the stereochemistry and yield of the intermediate alcohol, thereby influencing the final ester quality.

- Indirect methods involving propionate salts and tert-butylamine are more relevant to precursor synthesis rather than direct ester preparation.

- Analytical techniques such as NMR spectroscopy are essential for characterizing diastereomeric mixtures and confirming product identity.

This comprehensive analysis integrates diverse research findings and patent data to provide a professional, authoritative overview of the preparation methods of 2-tert-butylcyclohexyl propionate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-tert-butylcyclohexyl propionate, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves esterification between propionic acid and 2-tert-butylcyclohexanol under acid catalysis. To optimize yield, researchers should monitor reaction kinetics via gas chromatography (GC) and employ Dean-Stark traps for water removal. Purity can be enhanced by fractional distillation or preparative GC, with isomer separation requiring chiral columns due to the compound's stereoisomerism .

Q. How can researchers confirm the structural identity of 2-tert-butylcyclohexyl propionate?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester linkage and tert-butyl/cyclohexyl substituents. Mass spectrometry (HRMS) can validate molecular weight (e.g., observed m/z 228.2 for C₁₃H₂₄O₂). Cross-referencing with CAS RN 88-41-5 (if available) ensures consistency with registered data .

Q. What analytical techniques are recommended for assessing the stability of 2-tert-butylcyclohexyl propionate under varying storage conditions?

- Methodological Answer : Accelerated stability studies using high-performance liquid chromatography (HPLC) under controlled humidity/temperature (e.g., ICH Q1A guidelines) can detect degradation products. Hydrolysis susceptibility at the ester bond should be tested in acidic/alkaline buffers, with kinetics modeled via Arrhenius plots .

Advanced Research Questions

Q. How does 2-tert-butylcyclohexyl propionate interact with metabolic pathways in vivo, particularly in propionate-CoA conversion?

- Methodological Answer : Isotopic tracing (e.g., ¹³C-propionate) combined with LC-MS/HRMS can track non-oxidative metabolic fates, such as incorporation into acyl-carnitines or unexpected metabolites like 2-methyl-2-pentenoyl-CoA (2M2PE-CoA). Researchers must account for tissue-specific esterification enzymes, as ACSS2 (acetate-specific) does not process propionate .

Q. What experimental designs resolve contradictions in enantiomer-specific bioactivity studies of 2-tert-butylcyclohexyl propionate?

- Methodological Answer : Chiral separation via supercritical fluid chromatography (SFC) followed by in vitro assays (e.g., receptor binding or enzyme inhibition) can isolate enantiomer effects. Computational docking studies using receptor-response models (e.g., bioelectronic nose extrapolation) may explain divergent activity between isomers .

Q. How can researchers address discrepancies in propionate tracer data when studying this compound’s role in neurological or metabolic pathways?

- Methodological Answer : Contradictions often arise from methodological differences (e.g., wet-lab vs. computational models). Hybrid approaches, such as validating receptor agonism via heterologous expression systems (e.g., 52 mouse receptors tested against 93 odorants), improve reproducibility. Meta-analyses of datasets (e.g., Haddad et al.’s multidimensional metrics) reconcile divergent clustering results .

Q. What ethical and methodological considerations apply to in vivo studies of 2-tert-butylcyclohexyl propionate’s neuroactive effects?

- Methodological Answer : Dose-dependent behavioral assays (e.g., chronic unpredictable mild stress models for depression) require strict adherence to institutional ethics guidelines (e.g., Helsinki Declaration). Blinded crossover designs and secondary data validation (e.g., neurotransmitter profiling via microdialysis) minimize bias. Pilot studies must establish no-observed-adverse-effect levels (NOAEL) .

Tables for Key Methodological Comparisons

| Parameter | Basic Research Approach | Advanced Research Approach |

|---|---|---|

| Structural Analysis | GC, NMR, HRMS | Chiral SFC, computational docking |

| Metabolic Tracing | Radiolabeled propionate assays | ¹³C-propionate + LC-MS/HRMS + tissue profiling |

| Ethical Compliance | ICH stability guidelines | Blinded in vivo models + NOAEL validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.